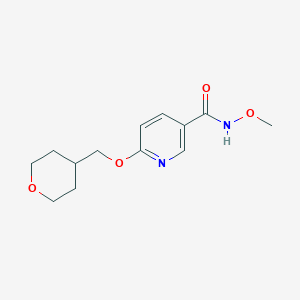

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Nicotinamides are structurally related to vitamin B3 and have been extensively studied for their potential therapeutic applications, including antineoplastic activities. The compound is characterized by the presence of a methoxy group and a tetrahydropyran ring attached to the nicotinamide moiety, which may influence its biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of nicotinamide derivatives, such as the 6-substituted nicotinamides, typically involves the introduction of various substituents at the 6-position of the nicotinamide ring. In the case of N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, the synthesis would likely involve the formation of a methoxy group and the subsequent attachment of a tetrahydropyran ring to the nicotinamide core. The paper titled "Some 6-substituted nicotinamides: synthesis and antineoplastic activities" describes the preparation of various 6-substituted nicotinamides, which provides a foundation for understanding the synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is expected to be complex due to the presence of multiple functional groups. The methoxy group and the tetrahydropyran ring are likely to influence the overall conformation and electronic distribution of the molecule. These structural features can affect the compound's interaction with biological targets, such as enzymes or receptors. The paper on the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides discusses the affinities of nicotinamide derivatives for 5-HT3 and dopamine D2 receptors, suggesting that structural modifications can significantly impact receptor binding .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. For instance, the methoxy group in N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide may participate in nucleophilic substitution reactions, while the tetrahydropyran ring could be involved in ring-opening reactions under acidic or basic conditions. The reactivity of such compounds is crucial for their biological activity and metabolism within the body.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of methoxy and tetrahydropyran groups could affect the compound's solubility in organic solvents and water, which is important for its bioavailability and therapeutic efficacy. The paper on the utilization of nicotinamide derivatives by mammals, insects, and bacteria provides insights into the biological activities of related compounds, which can be correlated with their physical and chemical properties .

Applications De Recherche Scientifique

Nicotinamide Derivatives in Disease Mechanism Studies

Nicotinamide derivatives, including N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, could be significant in studying disease mechanisms, particularly in cancer and metabolic disorders. For instance, Nicotinamide N-methyltransferase (NNMT) inhibitors have been identified as valuable tools for biological and therapeutic hypotheses testing in various human diseases, highlighting the role of nicotinamide derivatives in understanding disease pathology and potential treatment strategies (Babault et al., 2018).

Role in Metabolic Pathways

Nicotinamide and its derivatives are integral to metabolic pathways, impacting the regulation of metabolism and energy production within cells. The biochemical properties and individual variation in the activity of nicotinamide N-methyltransferase (NNMT) elucidate the compound's influence on N-methylation of nicotinamide, pyridine, and related compounds, emphasizing its importance in metabolic regulation and potential therapeutic targets (Rini et al., 1990).

Antineoplastic Activities

The synthesis and evaluation of 6-substituted nicotinamides, including their antineoplastic activities, demonstrate the potential of nicotinamide derivatives in developing new therapeutic agents for cancer treatment. The modification of nicotinamide structure could yield compounds with moderate activity against various cancer models, offering a basis for further drug development and understanding of anticancer mechanisms (Ross, 1967).

Substrate Recognition and Enzyme Inhibition

Research into the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) and its inhibition highlights the specificity of nicotinamide derivatives in modulating enzyme activity. Understanding these interactions is crucial for developing selective inhibitors that can modulate metabolic pathways and have therapeutic implications in diseases where NNMT is overexpressed (Peng et al., 2011).

Propriétés

IUPAC Name |

N-methoxy-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-15-13(16)11-2-3-12(14-8-11)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUPUVMYMPFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)